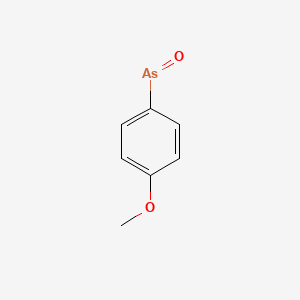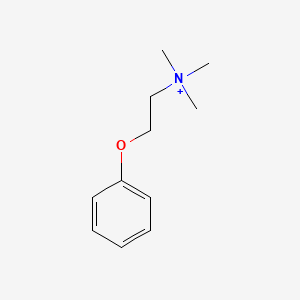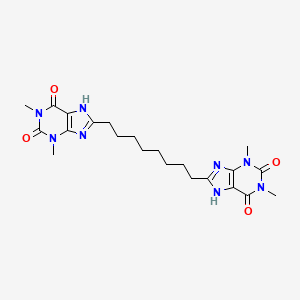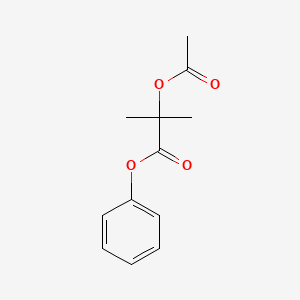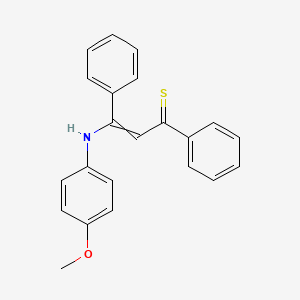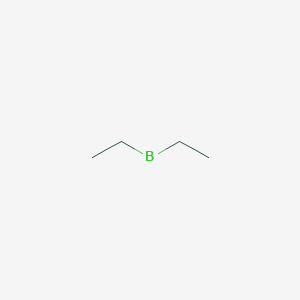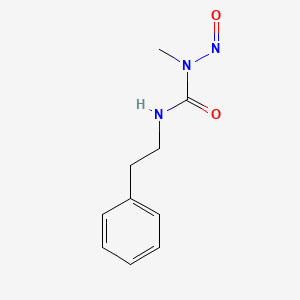
1-Methyl-1-nitroso-3-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-nitroso-3-(2-phenylethyl)urea is an organic compound with the molecular formula C10H14N2O2 It is a derivative of urea, characterized by the presence of a nitroso group and a phenylethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea typically involves the reaction of 1-methyl-3-(2-phenylethyl)urea with nitrosating agents. One common method is the reaction of the urea derivative with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-Methyl-1-nitroso-3-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-Methyl-1-nitro-3-(2-phenylethyl)urea.
Reduction: 1-Methyl-1-amino-3-(2-phenylethyl)urea.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
科学研究应用
1-Methyl-1-nitroso-3-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect cellular functions. This compound may also generate reactive oxygen species, contributing to its biological activity.
相似化合物的比较
Similar Compounds
N-Nitroso-N-methylurea: A related compound with a similar nitroso group but lacking the phenylethyl substituent.
N-Nitroso-N-ethylurea: Another similar compound with an ethyl group instead of a phenylethyl group.
Uniqueness
1-Methyl-1-nitroso-3-(2-phenylethyl)urea is unique due to the presence of both a nitroso group and a phenylethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
13404-52-9 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
1-methyl-1-nitroso-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(14)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |
InChI 键 |
CCTNAWUIFAFNJU-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NCCC1=CC=CC=C1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


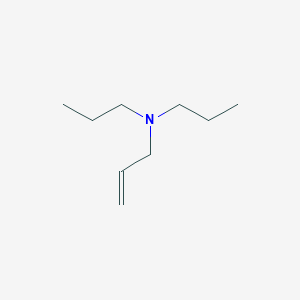

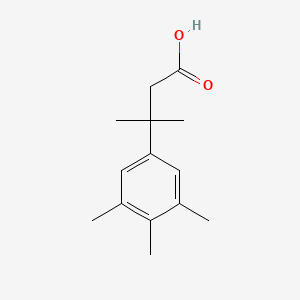
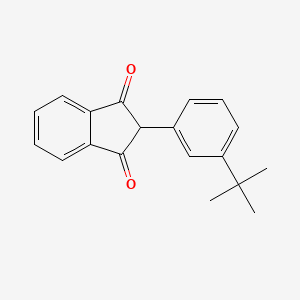
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)

![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
